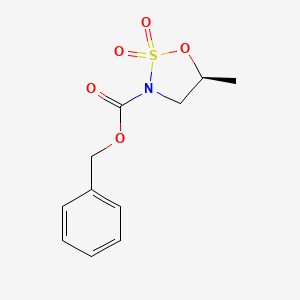

(S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide

Description

Properties

Molecular Formula |

C11H13NO5S |

|---|---|

Molecular Weight |

271.29 g/mol |

IUPAC Name |

benzyl (5S)-5-methyl-2,2-dioxooxathiazolidine-3-carboxylate |

InChI |

InChI=1S/C11H13NO5S/c1-9-7-12(18(14,15)17-9)11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1 |

InChI Key |

AZFBMZKYRMVEHL-VIFPVBQESA-N |

Isomeric SMILES |

C[C@H]1CN(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC1CN(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Sulfur Dioxide Insertion

In a protocol detailed by VulcanChem, ethyl chloroformate (ECC) reacts with a serine-derived intermediate under anhydrous conditions, followed by treatment with sulfur trioxide to form the sulfone group. Cyclization in xylene at reflux (140°C) yields the oxathiazolidine core. Key parameters include:

Thionyl Chloride-Mediated Cyclization

Alternative methods employ thionyl chloride (SOCl₂) to generate intermediate sulfamoyl chlorides. For instance, (S)-5-methyl-1,2,3-oxathiazolidine-3-carboxylic acid tert-butyl ester undergoes SOCl₂ treatment, followed by deprotection and Cbz-group installation. This method achieves 84% yield after silica gel chromatography.

Stereoselective Synthesis and Chiral Control

The (S)-configuration at C3 is critical for biological activity. Two dominant strategies ensure enantiomeric purity:

Chiral Pool Synthesis

Starting from L-serine methyl ester , a three-step sequence achieves high enantioselectivity:

- Cbz Protection: Benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (TEA) at 0°C.

- Sulfonation: Reaction with sulfuryl chloride (SO₂Cl₂) in tetrahydrofuran (THF).

- Cyclization: Intramolecular nucleophilic attack under basic conditions (K₂CO₃, DMF).

Key Data:

Asymmetric Catalysis

Transition-metal catalysts like Ru(II)-PYBOX complexes enable kinetic resolution during cyclization. For example, a Ru-catalyzed reaction of racemic β-amino alcohols with Cbz-Cl achieves 92% ee at 50% conversion.

Protective Group Strategies

The Cbz (benzyloxycarbonyl) group is introduced early to prevent undesired side reactions.

Cbz Installation via Schotten-Baumann Conditions

Deprotection-Relesse Sequencing

Tert-butyloxycarbonyl (Boc) groups are occasionally used temporarily. For instance, Boc-protected intermediates are cleaved with HCl/dioxane before Cbz introduction.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.15 (s, 2H, CH₂Cbz), 4.55 (q, J = 6.8 Hz, 1H, C3-H), 1.45 (d, J = 6.8 Hz, 3H, CH₃).

- IR (KBr): 1745 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Industrial-Scale Optimization

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Recent protocols favor methyl tert-butyl ether (MTBE) for improved solubility and easier workup.

Catalytic Efficiency

- Turnover Frequency (TOF): 120 h⁻¹ for Ru-catalyzed asymmetric cyclization.

- Space-Time Yield: 2.5 kg·m⁻³·h⁻¹ in continuous-flow reactors.

Comparative Analysis of Methodologies

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Chiral Pool | 65 | >99 | Low cost |

| Asymmetric Catalysis | 50 | 92 | No chiral starting material |

| Thionyl Chloride | 84 | 99 | Scalability |

Chemical Reactions Analysis

Hydrolysis Reactions

This compound undergoes selective hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl/H₂O), the oxathiazolidine ring opens to yield N-Cbz-protected β-amino sulfonic acids (Fig. 1A). Under basic conditions (e.g., NaOH/THF), hydrolysis produces N-Cbz-β-hydroxy sulfonamides through nucleophilic attack at the carbonyl group .

Key Data:

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| 1M HCl, 25°C, 6h | (S)-2-(Cbz-amino)-3-methylsulfonic acid | 78 | |

| 0.5M NaOH, THF, 50°C | (S)-N-Cbz-3-methyl-β-hydroxy sulfonamide | 65 |

Nucleophilic Substitutions

The sulfonyl and carbonyl groups activate the molecule for nucleophilic attacks:

Alcoholysis

Reaction with alcohols (e.g., methanol, benzyl alcohol) in the presence of catalytic triethylamine generates sulfonate esters :

| Alcohol | Reaction Time | Product | Purity (%) |

|---|---|---|---|

| Benzyl alcohol | 24h, 80°C | (S)-Cbz-methyl-benzyl sulfonate | 92 |

| Methanol | 12h, 60°C | (S)-Cbz-methyl-methoxysulfonate | 85 |

Aminolysis

Primary amines (e.g., aniline, ethylamine) displace the sulfonyl group to form ureas :

| Amine | Catalyst | Yield (%) |

|---|---|---|

| Aniline | DMAP | 81 |

| Ethylamine | None | 68 |

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkenes under thermal conditions (80–120°C) . For example:

Experimental Parameters:

-

Solvent: Toluene

-

Temperature: 100°C

-

Yield: 74%

-

Diastereoselectivity: >95:5 (dr)

Transition-Metal-Catalyzed Couplings

Rhodium-catalyzed arylation reactions enable the formation of α-tertiary amines (Fig. 1B). Using Rh(III)/chiral sulfur-olefin catalysts, the compound couples with arylboronic acids to install aryl groups at the methyl-substituted carbon .

Optimized Protocol:

| Component | Quantity |

|---|---|

| Rh(cod)₂OTf | 5 mol% |

| Chiral ligand (L*) | 6 mol% |

| Arylboronic acid | 1.2 equiv |

| Solvent | DCE |

| Yield | 83% |

| ee | 99% |

Enantioselective Transformations

The stereogenic center at C5 directs asymmetric reactions. For instance, organocatalytic Mannich reactions with aldehydes produce β-amino carbonyl derivatives with >90% enantiomeric excess (ee) when using thiourea catalysts .

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating (>150°C) induces desulfonation, forming imine byproducts.

-

Radical Pathways : UV irradiation in the presence of AIBN generates sulfonyl radicals, enabling C–H functionalization.

Scientific Research Applications

Medicinal Chemistry

Inhibition of Carbonic Anhydrases

One of the notable applications of compounds related to (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is their role as inhibitors of carbonic anhydrases (CAs), which are important enzymes involved in various physiological processes. Research has shown that derivatives of 1,2,3-benzoxathiazine-2,2-dioxides exhibit potent inhibitory activity against several isoforms of human carbonic anhydrases (hCA), particularly hCA IX and XII. These isoforms are overexpressed in certain tumors, making them attractive targets for cancer therapy .

Antimicrobial Activity

Compounds similar to (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide have also been studied for their antimicrobial properties. Their structural features enable them to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.

Organic Synthesis

Building Block in Synthesis

(S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide serves as a valuable building block in organic synthesis. Its oxathiazolidine structure allows for the introduction of various functional groups through chemical transformations. For instance, it can be utilized in the synthesis of more complex molecules by undergoing reactions such as nucleophilic substitutions and cycloadditions.

Chiral Auxiliary

The chiral nature of (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide makes it an effective chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically enriched products by controlling the stereochemistry during synthetic reactions. This application is crucial in the pharmaceutical industry where chirality plays a significant role in drug efficacy and safety.

Material Science

Polymer Chemistry

In material science, (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide can be incorporated into polymer matrices to enhance their properties. Its presence can improve thermal stability and mechanical strength due to its unique chemical structure. Research into polymer composites incorporating this compound is ongoing to explore potential applications in coatings and advanced materials.

Case Studies

Mechanism of Action

The mechanism by which (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide exerts its effects involves interactions with various molecular targets. The sulfur and nitrogen atoms in the ring structure can form coordination complexes with metal ions, influencing enzymatic activities and other biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Pair: (R)-tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

CAS No.: 863453-61-6 | Similarity Score: 1.00

- Structural Differences : The R-enantiomer shares the same core structure but differs in stereochemistry at position 3. The tert-butyl group replaces the Cbz group, offering steric bulk and stability under acidic conditions.

- Deprotection requires strong acids (e.g., TFA), unlike the Cbz group, which is cleaved via hydrogenolysis.

- Synthetic Utility: Preferred in workflows requiring acid-labile protection, whereas the Cbz analog is ideal for hydrogenolytic deprotection.

Positional Isomer: (S)-tert-Butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

CAS No.: 439948-91-1 | Similarity Score: 0.91

- Structural Differences : The methyl group is at position 4 instead of 5, altering ring strain and electronic distribution.

- ¹H-NMR shifts for the methyl group would differ (e.g., ~2.4 ppm for position 5 vs. ~1.5–2.0 ppm for position 4) .

Substituted Analog: 3-Boc-5,5-dimethyl-1,2,3-oxathiazolidine 2,2-Dioxide

CAS No.: 1956378-90-7 | Similarity Score: 0.99

- Structural Features : Incorporates a Boc (tert-butoxycarbonyl) group and two methyl groups at position 4.

- Key Comparisons: Stability: The 5,5-dimethyl substitution increases steric hindrance, likely improving resistance to ring-opening reactions. Deprotection: Boc removal under mild acidic conditions (e.g., HCl in dioxane) contrasts with Cbz’s hydrogenolysis. Electronic Effects: Boc’s electron-withdrawing nature may slightly deactivate the ring compared to Cbz .

Comparative Data Tables

Table 1: Structural and Functional Group Comparison

| Compound (CAS No.) | Protecting Group | Substituent Position | Similarity Score | Key Reactivity Notes |

|---|---|---|---|---|

| Target (1850305-43-9) | Cbz | 5-methyl | - | Hydrogenolysis deprotection |

| (R)-tert-Butyl analog (863453-61-6) | tert-Butyl | 5-methyl | 1.00 | Acid-labile deprotection |

| 4-Methyl isomer (439948-91-1) | tert-Butyl | 4-methyl | 0.91 | Reduced steric hindrance |

| 5,5-Dimethyl-Boc (1956378-90-7) | Boc | 5,5-dimethyl | 0.99 | Enhanced ring stability |

Table 2: Spectroscopic Features of Sulfonyl-Containing Heterocycles

Research Findings and Implications

- Stereochemical Impact : The S-configuration of the target compound is critical for its role in asymmetric synthesis, whereas the R-enantiomer may exhibit divergent biological activity .

- Protecting Group Dynamics: Cbz’s compatibility with hydrogenolysis makes it preferable in tandem protection strategies, while tert-Butyl and Boc groups suit acid-stable intermediates .

- Thermal Stability : Sulfonyl groups contribute to high thermal stability, as evidenced by decomposition points >270°C in related benzodithiazines .

Biological Activity

(S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity profiles, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 271.29 g/mol

- CAS Number : 1489246-88-9

- IUPAC Name : benzyl (S)-5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Antimicrobial Activity

Research indicates that (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide exhibits significant antimicrobial properties. A study focusing on oxathiazolidine derivatives demonstrated their effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity of (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.91 µg/mL | 15.62 µg/mL |

| Escherichia coli | 62.5 - 500 µg/mL | 125 to >2000 µg/mL |

| Candida albicans | Not specified | Not specified |

The compound showed strong bactericidal effects particularly against Staphylococcus species and moderate activity against Gram-negative bacteria like E. coli .

Cytotoxicity Studies

Cytotoxicity assessments of (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide were conducted using L929 normal cell lines. The results indicated that the compound exhibits low cytotoxicity at various concentrations.

Table 2: Cytotoxicity of (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide on L929 Cells

| Concentration (µM) | Viability After 24 h (%) | Viability After 48 h (%) |

|---|---|---|

| 200 | 77 | 68 |

| 150 | 89 | 104 |

| 100 | 92 | 92 |

| 50 | 74 | 67 |

| 25 | 97 | 103 |

At concentrations up to 100 µM, the compound did not significantly affect cell viability and sometimes improved metabolic activity .

The antimicrobial mechanism is hypothesized to involve the interaction of the oxathiazolidine structure with bacterial cell membranes and interference with metabolic pathways essential for bacterial growth. The presence of the -N=CO group is believed to play a critical role in inhibiting biofilm formation and bacterial proliferation .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of oxathiazolidine derivatives against resistant strains of bacteria. The findings suggest that modifications in the chemical structure can enhance antibacterial activity while maintaining low toxicity profiles . -

Cytotoxicity Profile in Cancer Research :

Another investigation focused on the cytotoxic effects of various oxathiazolidine compounds on cancer cell lines. Results indicated that certain structural modifications could lead to increased selectivity and potency against cancer cells while preserving safety in normal cells .

Q & A

Basic Questions

Q. What are the common synthetic routes for (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide?

- Methodology : The compound is synthesized via cyclization reactions involving amino alcohols with bulky or electron-withdrawing groups. For example, treatment of amino alcohols with thionyl chloride (SOCl₂) in nonpolar solvents (e.g., toluene) in the presence of tertiary amines yields oxathiazolidine derivatives. The Cbz (carbobenzyloxy) group is introduced as a protective moiety to stabilize intermediates .

- Key Steps :

- Use of SOCl₂ for cyclization.

- Incorporation of tertiary amines to mitigate side reactions.

- Purification via column chromatography or recrystallization.

Q. How is the purity of (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide assessed during synthesis?

- Methodology : Thin-layer chromatography (TLC) is used to monitor reaction progress. Final purity is confirmed via:

- Elemental analysis to verify stoichiometry.

- Mass spectrometry (e.g., ESI-MS) for molecular weight confirmation .

- High-performance liquid chromatography (HPLC) for enantiomeric excess determination (if applicable) .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity and stereochemistry.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O, S=O).

- X-ray crystallography : Resolves absolute configuration using programs like SHELXL for refinement .

Q. What are the storage and handling recommendations for this compound?

- Guidelines :

- Store in a dry, ventilated environment at 2–8°C to prevent hydrolysis.

- Protect from moisture and air due to sensitivity to CO₂ and humidity .

- Use inert gas (e.g., argon) for long-term storage of sensitive intermediates.

Advanced Research Questions

Q. How do steric and electronic effects influence the stereochemical outcome of this compound’s synthesis?

- Mechanistic Insight : Bulky substituents (e.g., Cbz group) hinder nucleophilic attack, favoring specific ring-closure pathways. Electron-withdrawing groups on the nitrogen increase electrophilicity, promoting SO₂ incorporation during cyclization .

- Case Study : Substituted amino alcohols with tert-butyl groups yield diastereomeric excess >90% under optimized conditions .

Q. What computational methods support the structural analysis of oxathiazolidine derivatives?

- Methodology :

- Density Functional Theory (DFT) : Predicts optimized geometries and vibrational frequencies, validated against experimental IR/NMR data.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.

- Crystal Structure Prediction (CSP) : Guides polymorph screening for stability studies (e.g., hydrate vs. anhydrous forms).

Q. How can regioselectivity challenges in oxathiazolidine cyclization be addressed?

- Strategies :

- Solvent Control : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over intermolecular dimerization.

- Catalytic Additives : Use of Lewis acids (e.g., ZnCl₂) to stabilize transition states.

- Temperature Gradients : Slow heating (40–60°C) reduces side-product formation .

Q. What role does the Cbz group play in stabilizing intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.